叔丁基(5-甲氧基-2-硝基苯基)氨基甲酸酯

描述

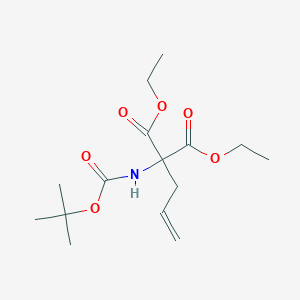

tert-Butyl (5-methoxy-2-nitrophenyl)carbamate is a chemical compound that is an important intermediate in the synthesis of various biologically active compounds. It is related to other tert-butyl carbamate derivatives that have been synthesized and studied for their potential applications in organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves the use of tert-butyl nitrite (TBN) as a reagent. For example, tert-butyl nitrite-mediated synthesis has been reported for the controlled synthesis of N-nitrosoamides from N-alkyl amides and for the synthesis of benzocoumarins and isocoumarins from ortho-aryl-N-methoxyamides . Additionally, tert-butyl nitrite has been used as an oxidant and a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines via three sequential C-N bond formations . These methods highlight the versatility of tert-butyl nitrite in synthesizing complex nitrogen-containing compounds.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be characterized by various spectroscopic methods. For instance, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate was synthesized and its molecular structure was analyzed, revealing intramolecular C—H⋯O hydrogen bonds within the molecule . Similarly, X-ray crystallographic analysis has been used to characterize the molecular and crystal structure of related compounds, such as 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which is stabilized by intramolecular hydrogen bonds 10.

Chemical Reactions Analysis

tert-Butyl carbamate derivatives can undergo various chemical reactions that demonstrate their utility as building blocks in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate and can behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . The hetero-Cope rearrangement has also been employed for the synthesis of tert-butyl aminoxy derivatives, which are stable free radicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds can affect the solubility and stability of these compounds in various solvents. The parent carboxylic acid of potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate was found to be very persistent in water at pH 1, indicating its stability under acidic conditions . The thermal, X-ray, and DFT analyses of related compounds provide further insights into their stability and reactivity 10.

科学研究应用

生物活性化合物的合成

叔丁基(5-甲氧基-2-硝基苯基)氨基甲酸酯是各种生物活性化合物合成中的重要中间体。一个值得注意的例子是它在奥希替尼(AZD9291)合成中的应用,奥希替尼是一种用于治疗某些类型肺癌的药物。Zhao et al. (2017)开发了一种相关化合物的快速合成方法,证明了其在药物化学中的重要性(Bingbing Zhao, Yuping Guo, Z. Lan, & Shan Xu, 2017).

硝化和酰化反应

Fischer和Woderer(1976)的研究探索了对叔丁基甲苯在醋酸酐中的硝化,得到各种硝基化合物。本研究说明了叔丁基氨基甲酸酯在促进重要有机反应中的更广泛化学背景(Alfred Fischer & Rolf Woderer, 1976).

有机合成中的应用

叔丁基氨基甲酸酯,包括叔丁基(5-甲氧基-2-硝基苯基)氨基甲酸酯,通常用作有机合成中的中间体。Kondo等(1997)展示了它们在含氧取代基吲哚合成中的应用,突出了它们在复杂有机分子制备中的多功能性(Y. Kondo, S. Kojima, & T. Sakamoto, 1997).

定向锂化和取代反应

Smith等(2013)研究了叔丁基氨基甲酸酯的定向锂化。他们的研究强调了这些化合物在锂化和随后的取代反应中的应用,这对于开发各种化学改性分子的至关重要(Keith Smith, G. El‐Hiti, & M. Alshammari, 2013).

在水溶性稳定自由基合成中的作用

马克思和拉萨特(2002)探索了合成5-叔丁基-2-(叔丁基氨氧基)苯甲酸钾,这是一种高度水溶性的稳定自由基。这项研究表明叔丁基氨基甲酸酯在为各种应用创造稳定的水溶性化合物方面的潜力(L. Marx & A. Rassat, 2002).

晶体结构分析

叔丁基氨基甲酸酯衍生物的研究也延伸到晶体学。Baillargeon等(2017)分析了氯代二乙炔和碘代二乙炔衍生物的晶体结构,包括叔丁基氨基甲酸酯。他们的工作有助于理解固态化学中的分子相互作用和键合(P. Baillargeon, T. Rahem, Édouard Caron-Duval, J. Tremblay, Cloé Fortin, Étienne Blais, Victor Fan, D. Fortin, & Y. Dory, 2017).

安全和危害

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it include H302, which indicates that it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

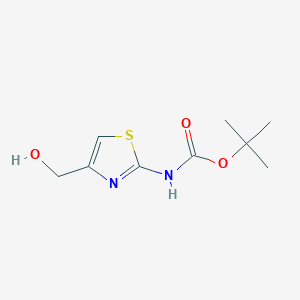

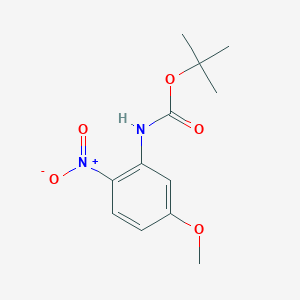

IUPAC Name |

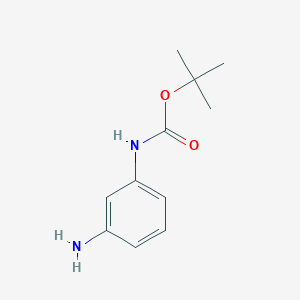

tert-butyl N-(5-methoxy-2-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-9-7-8(18-4)5-6-10(9)14(16)17/h5-7H,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYXAKCOMRSREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436712 | |

| Record name | tert-Butyl (5-methoxy-2-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-methoxy-2-nitrophenyl)carbamate | |

CAS RN |

185428-55-1 | |

| Record name | tert-Butyl (5-methoxy-2-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Morpholine, 2-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B152972.png)